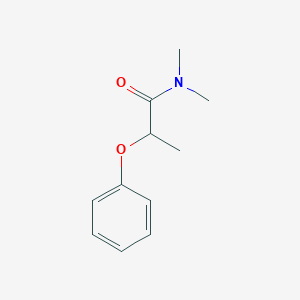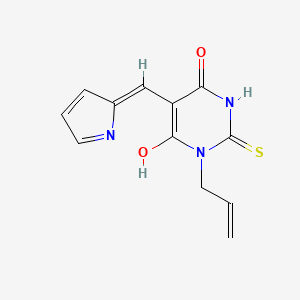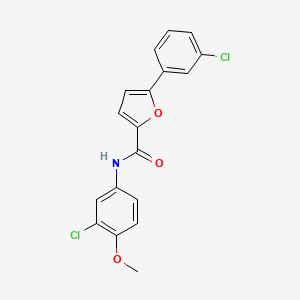
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone, also known as DHBP, is a synthetic compound that has been used in various scientific research applications. It is a hydrazone derivative of salicylaldehyde and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone is not fully understood. However, it has been found to inhibit the activity of various enzymes, including tyrosinase, lipoxygenase, and cyclooxygenase. This compound has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and heat, which can lead to degradation.
将来の方向性
For research on 2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone include the development of new derivatives with improved solubility and stability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
This compound is a synthetic compound that has been extensively used in various scientific research applications. It has been found to have antitumor, antioxidant, and anti-inflammatory properties and has shown promising results in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, this compound has some limitations, including poor solubility in water and sensitivity to light and heat. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone can be synthesized through the reaction between salicylaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of a yellow crystalline powder, which is this compound. The synthesis method is simple and efficient, making this compound a popular compound in scientific research.
科学的研究の応用
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone has been extensively used in various scientific research applications. It has been found to have antitumor, antioxidant, and anti-inflammatory properties. This compound has been used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders.
特性
IUPAC Name |
4-[(E)-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-3-1-9(13(19)5-11)7-15-16-8-10-2-4-12(18)6-14(10)20/h1-8,17-20H/b15-7+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMTCGAMHEGGE-BGPOSVGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B6023877.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)